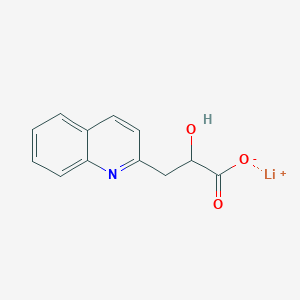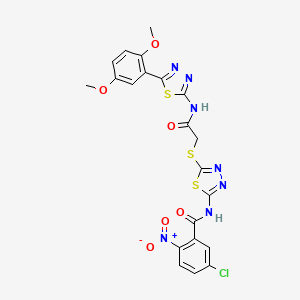![molecular formula C21H19ClN2O3 B3019461 2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide CAS No. 1147693-29-5](/img/structure/B3019461.png)
2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as "Compound X" in scientific literature. In
作用机制
The mechanism of action of Compound X involves the inhibition of various signaling pathways that are involved in inflammation, cancer, and viral replication. The compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell proliferation and survival. In addition, the compound has been shown to inhibit the replication of HIV and Hepatitis C virus by targeting viral proteases.
Biochemical and Physiological Effects:
Compound X has been shown to have both biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating caspases. In addition, the compound has been shown to inhibit viral replication by targeting viral proteases.
实验室实验的优点和局限性
One of the advantages of Compound X is that it is relatively easy to synthesize and purify. The compound has also been shown to have low toxicity in vitro and in vivo. However, one of the limitations of Compound X is that it has poor solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research on Compound X. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to test the efficacy of the compound in animal models of various diseases, including cancer and viral infections. In addition, the development of new formulations of the compound that improve its solubility and bioavailability could expand its potential therapeutic applications.
Conclusion:
In conclusion, Compound X is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. The mechanism of action of Compound X involves the inhibition of various signaling pathways that are involved in inflammation, cancer, and viral replication. The compound has both biochemical and physiological effects and has been shown to have low toxicity. There are several future directions for the research on Compound X, including optimizing the synthesis method and testing the efficacy of the compound in animal models of various diseases.
合成方法
The synthesis of Compound X involves the reaction of 2-chloro-6-methylpyridine-3-carboxylic acid with 2-(4-ethoxyphenoxy)aniline in the presence of a coupling agent. The resulting compound is then chlorinated to yield 2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide. The synthesis method has been optimized to yield high purity and high yield of the desired compound.
科学研究应用
Compound X has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been tested in vitro and in vivo for its efficacy against various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also been tested for its ability to inhibit viral replication, including HIV and Hepatitis C virus.
属性
IUPAC Name |
2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-3-26-15-9-11-16(12-10-15)27-19-7-5-4-6-18(19)24-21(25)17-13-8-14(2)23-20(17)22/h4-13H,3H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRKEMCDKMTXEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=C(N=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3-methoxyphenyl)-3-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3019378.png)

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B3019380.png)


![Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B3019384.png)
![4-acetyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3019385.png)

![Ethyl 2-[[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3019387.png)

![2-Chloro-N-propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]propanamide](/img/structure/B3019393.png)
![Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate](/img/structure/B3019395.png)

